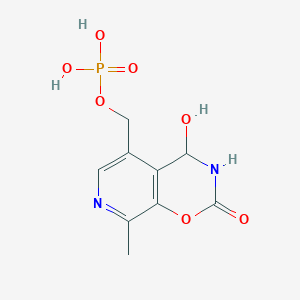
Carbamoylpyridoxal 5'-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamoylpyridoxal 5'-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H11N2O7P and its molecular weight is 290.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Pyridoxal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
C-PLP has been studied for its inhibitory effects on specific enzymes, particularly L-threonine deaminase. Research indicates that C-PLP and its precursor, carbamoyl phosphate (CP), inhibit this enzyme through a competitive mechanism. The inhibition is more pronounced in the apoenzyme form compared to the holoenzyme, suggesting that C-PLP may regulate PLP-dependent enzymes by modulating their activity through competitive inhibition .
Case Study: Threonine Deaminase Inhibition
- Objective : To investigate the inhibitory effects of C-PLP on rat liver threonine deaminase.
- Findings : The study found that both C-PLP and CP significantly reduced enzyme activity, indicating their potential as regulatory molecules in amino acid metabolism .
Biological Role in Metabolism
C-PLP is believed to play a significant role in cellular metabolism by acting as a 'protective synthesis' agent. It serves as a reservoir for PLP and KCNO, which can be utilized by various proteins and metabolites to maintain metabolic homeostasis. The reversible formation and degradation of C-PLP suggest its dynamic role in cellular functions .
Table 1: Biological Functions of C-PLP
| Function | Description |
|---|---|
| Protective Synthesis | Acts as a buffer for PLP levels in cells, preventing depletion |
| Metabolic Regulation | Modulates enzyme activity related to amino acid metabolism |
| Reservoir Function | Stores PLP and KCNO for future metabolic needs |
Potential Therapeutic Applications
The modulation of enzyme activity by C-PLP opens avenues for therapeutic interventions, particularly in metabolic disorders where amino acid metabolism is disrupted. By understanding how C-PLP interacts with enzymes, researchers can explore its potential as a therapeutic agent in conditions like hyperammonemia or other metabolic syndromes.
Case Study: Therapeutic Implications
- Objective : To assess the potential of C-PLP in treating metabolic disorders.
- Findings : Preliminary studies suggest that enhancing C-PLP levels may improve enzyme function and restore normal metabolic pathways, highlighting its therapeutic promise .
Structural Studies and Characterization
The structural characterization of C-PLP has been conducted using various spectroscopic methods such as UV-visible spectroscopy, NMR, and mass spectrometry. These studies have confirmed the identity of C-PLP and elucidated its interaction mechanisms with target enzymes.
Eigenschaften
CAS-Nummer |
134121-41-8 |
|---|---|
Molekularformel |
C9H11N2O7P |
Molekulargewicht |
290.17 g/mol |
IUPAC-Name |
(4-hydroxy-8-methyl-2-oxo-3,4-dihydropyrido[4,3-e][1,3]oxazin-5-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11N2O7P/c1-4-7-6(8(12)11-9(13)18-7)5(2-10-4)3-17-19(14,15)16/h2,8,12H,3H2,1H3,(H,11,13)(H2,14,15,16) |
InChI-Schlüssel |
UQBNSDYXYHVZOD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C2=C1OC(=O)NC2O)COP(=O)(O)O |
Kanonische SMILES |
CC1=NC=C(C2=C1OC(=O)NC2O)COP(=O)(O)O |
Synonyme |
4'-carbamoylpyridoxal 5'-phosphate carbamoylpyridoxal 5'-phosphate CPLP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















